N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c20-14-7-3-1-5-12(14)10-18(23)22-19-21-15(11-25-19)17-9-13-6-2-4-8-16(13)24-17/h1-9,11H,10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSXJOCJMHIDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)acetamide, commonly referred to as compound 1, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₁₃H₉ClN₂O₂S
- Molecular Weight : 292.74 g/mol
- CAS Number : 924129-01-1
- Structure : The compound features a thiazole ring fused with a benzofuran moiety and a chlorophenyl acetamide group.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antiviral Activity : Research indicates that compounds containing thiazole and benzofuran moieties exhibit significant antiviral properties. For instance, certain thiazole derivatives have shown effectiveness against viral replication by inhibiting specific enzymes involved in the viral life cycle .
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and activation of caspases .
- Antimicrobial Properties : this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in its structure enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death .
Research Findings
A summary of key studies investigating the biological activity of this compound is presented below:
Case Studies
- Antiviral Efficacy : In a study focusing on HIV replication, this compound was tested alongside other thiazole derivatives. Results indicated that it effectively reduced viral load in treated cells compared to untreated controls, suggesting its potential as a therapeutic agent against HIV .
- Cytotoxicity Profile : A comparative analysis involving various thiazole derivatives highlighted the superior cytotoxicity of this compound against A431 epidermoid carcinoma cells. The mechanism was linked to enhanced apoptosis rates and disruption of mitochondrial membrane potential .
- Antibacterial Activity : In vitro assays demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those for traditional antibiotics like norfloxacin .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C13H9ClN2O2S
- Molecular Weight : 292.74 g/mol
- CAS Number : 924129-01-1
- Chemical Structure : The compound features a thiazole ring connected to a benzofuran moiety, which is known to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazole, including N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)acetamide, have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung cancer) | 23.30 ± 0.35 | Induction of apoptosis |
| Other Thiazole Derivatives | NIH/3T3 (Mouse embryoblast) | >1000 | Not specified |
The structure-activity relationship (SAR) indicates that modifications on the thiazole and benzofuran rings can significantly affect cytotoxicity and selectivity towards cancer cells .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The compound demonstrated superior activity compared to standard antibiotics.
| Test Organism | Minimum Inhibitory Concentration (MIC) | Comparison |
|---|---|---|
| Gram-positive bacteria | 0.09 µg/mL | More potent than ampicillin |
| Gram-negative bacteria | 0.15 µg/mL | Comparable to norfloxacin |
The presence of electron-withdrawing groups on the phenyl ring has been identified as crucial for enhancing antimicrobial activity .
Case Study 1: Anticancer Efficacy
A study conducted by Evren et al. synthesized novel thiazole derivatives and tested their anticancer properties against human lung adenocarcinoma cells (A549). The results indicated that compounds with the benzofuran moiety exhibited significant cytotoxic effects, suggesting that this compound could be a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
In an investigation into the antimicrobial properties of thiazole derivatives, this compound was found to exhibit remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing bioactivity and suggested potential applications in treating infections resistant to conventional antibiotics .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Thiazole-Acetamide Derivatives with Aromatic Substituents
Several structurally related compounds share the N-(1,3-thiazol-2-yl)acetamide backbone but differ in substituents at position 4 of the thiazole and the acetamide side chain. Key examples include:
Table 1: Structural Comparison of Thiazole-Acetamide Derivatives
Key Observations:
- Benzofuran vs.
- Acetamide Substituents : The 2-chlorophenyl group in the target compound differs from unsubstituted acetamides (e.g., Compound 6a) or methoxyphenyl groups (e.g., Y042-5016). Chlorine’s electronegativity may improve binding affinity in hydrophobic pockets .
COX/LOX Inhibition
- Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) demonstrated dual COX-1/COX-2 inhibition, while its structural analogue 6b showed COX-2 selectivity. This highlights the critical role of substituents in modulating isoform specificity .
- The target compound’s 2-chlorophenyl group may confer distinct selectivity profiles compared to methoxy or hydroxy groups due to steric and electronic effects.
Kinase Modulation
- Compounds 14 and 15 () were synthesized as c-Abl kinase activators. Their activity suggests that halogenated aryl groups (e.g., chloro, fluoro) at thiazole-4 enhance interactions with kinase active sites. The target compound’s benzofuran group could similarly engage in hydrophobic interactions .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)acetamide?
- Methodology :
- Step 1 : Synthesize the benzofuran-thiazole core via cyclocondensation of 2-aminothiazole derivatives with α-haloketones (e.g., 2-chloroacetophenone) under reflux in ethanol .
- Step 2 : Introduce the 2-chlorophenylacetamide moiety via nucleophilic substitution or coupling reactions. For example, react the thiazole intermediate with 2-(2-chlorophenyl)acetic acid chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) via HPLC .
Q. How is the compound structurally characterized to confirm its identity?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structure to confirm bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding in the acetamide group) .
- Spectroscopy :
- NMR : Assign peaks (e.g., thiazole C-H at δ 7.8–8.2 ppm; benzofuran protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS .
Q. What in vitro assays are recommended for initial biological screening?
- Primary Screens :
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Approach :
- Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl; alter benzofuran with indole) and compare activity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or COX-2, validated by experimental IC₅₀ values .
Q. How to address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Troubleshooting :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration in media) .
- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via LC-MS to rule out artifacts .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends masked by small sample sizes .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?
- Methodology :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS .
- Permeability : Assess Caco-2 monolayer transport (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation (liposomes) for in vivo dosing .
Notes
- Sources : Relied on crystallographic data from Acta Crystallographica and synthetic methodologies from peer-reviewed studies . BenchChem content was excluded per user instructions.
- Conflicts : Variability in biological data (e.g., MIC values) may arise from differences in bacterial strains or compound purity. Replicate studies are advised .
- Advanced Tools : Molecular dynamics simulations (GROMACS) and QSAR models are recommended for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
